1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-fluoroethanone
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Overview
Description
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-fluoroethanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a fluoroethanone group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-fluoroethanone typically involves the reaction of 3,5-dimethylpyrazole with a suitable fluoroethanone precursor. One common method involves the use of 2-fluoroacetyl chloride as the fluoroethanone source. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically refluxed in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-fluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl groups on the pyrazole ring, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the fluoroethanone group, converting it to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols replace the fluorine atom. This leads to the formation of various substituted ethanone derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Pyrazole derivatives, including this compound, have shown promising biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound’s biological activities make it a candidate for the development of new therapeutic agents.
Industry: In the agricultural sector, pyrazole derivatives are used as pesticides and herbicides. The compound’s chemical properties make it suitable for the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-fluoroethanone involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The fluoroethanone group can also interact with cellular proteins, affecting various signaling pathways and cellular processes .
Comparison with Similar Compounds
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-fluoroethanone can be compared with other pyrazole derivatives to highlight its uniqueness:
1-Cyanoacetyl-3,5-dimethylpyrazole: This compound has a cyanoacetyl group instead of a fluoroethanone group.
3,5-Dimethyl-1H-pyrazole: The parent compound without any substituents on the pyrazole ring.
Bis(3,5-dimethyl-1H-pyrazol-1-yl)methane: This compound contains two pyrazole rings connected by a methylene bridge.
Properties
Molecular Formula |
C7H9FN2O |
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Molecular Weight |
156.16 g/mol |
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-fluoroethanone |
InChI |
InChI=1S/C7H9FN2O/c1-5-3-6(2)10(9-5)7(11)4-8/h3H,4H2,1-2H3 |
InChI Key |
CYLJQNLMVFMEGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)CF)C |
Origin of Product |
United States |
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